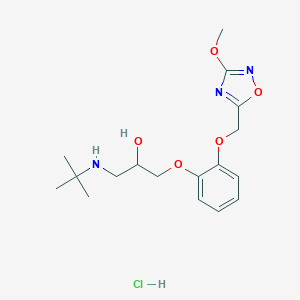

4-羟甲基安博曲坦

描述

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan . Ambrisentan is an orally active selective type A endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension .

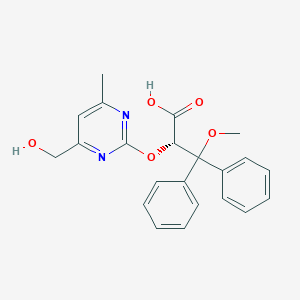

Molecular Structure Analysis

The molecular formula of 4-Hydroxymethyl Ambrisentan is C22H22N2O5 . The average molecular weight is 394.42 Da .

Chemical Reactions Analysis

4-Hydroxymethyl Ambrisentan is a product of the reaction between Ambrisentan and a glucuronide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxymethyl Ambrisentan include a molecular formula of C22H22N2O5 and a molecular weight of 394.42 .

科学研究应用

Cancer Treatment: Inhibiting Cell Migration and Metastasis

4-Hydroxymethyl Ambrisentan: has shown promise in the field of oncology as an inhibitor of cancer cell migration, invasion, and metastasis. Studies have demonstrated its effectiveness in reducing the spread of different tumor cells, such as metastatic pancreatic adenocarcinoma, ovarian carcinoma, breast adenocarcinoma, and promyelocytic leukemia . This application is particularly significant as it offers a potential new therapeutic avenue for managing cancer metastasis.

Pediatric Pulmonary Arterial Hypertension (PAH) Management

In pediatric patients with PAH, 4-Hydroxymethyl Ambrisentan has been assessed for its long-term safety and tolerability. An open-label extension study has shown that it can be administered safely over extended periods, with most participants experiencing clinical improvements consistent with prior randomized study results . This highlights its potential as a sustainable treatment option for children suffering from this condition.

Cardiovascular Disease: Endothelin Receptor Antagonism

As a selective endothelin receptor type A antagonist, 4-Hydroxymethyl Ambrisentan offers a therapeutic strategy for cardiovascular diseases. By selectively blocking the endothelin receptor type A, it allows for the vasodilator function of the endothelin receptor type B to be maintained, which can be beneficial in treating conditions like PAH .

Transcriptome Modulation in Tumor Cells

Research indicates that 4-Hydroxymethyl Ambrisentan can affect the whole transcriptome of tumor cells, suggesting a role in gene expression modulation. This could lead to normalization of tumor cell behavior and is a promising area of research for cancer treatment .

Enhancement of Survival in Metastatic Cancer Models

Pre-clinical murine models of metastatic breast cancer treated with 4-Hydroxymethyl Ambrisentan showed a significant decrease in metastasis into the lungs and liver, associated with a notable enhancement in animal survival . This application could be transformative in improving the prognosis for patients with metastatic cancers.

Combination Therapy in PAH

4-Hydroxymethyl Ambrisentan: has been studied in combination with other PAH therapies, such as phosphodiesterase-5 inhibitors. The combination therapy approach has been shown to exhibit tolerability and clinical improvements, suggesting that 4-Hydroxymethyl Ambrisentan could play a role in a multi-faceted treatment strategy for PAH .

Potential Application in Other Endothelin-Related Disorders

Given its mechanism of action as an endothelin receptor antagonist, there is potential for 4-Hydroxymethyl Ambrisentan to be applied in other endothelin-related disorders. This could include conditions where endothelin plays a role in pathophysiology, such as certain types of hypertension and vascular diseases .

Investigational Use in Combination Drug Regimens

The ability of 4-Hydroxymethyl Ambrisentan to work in synergy with other drugs opens up investigational use in combination drug regimens. This could potentially enhance the efficacy of existing treatments for various diseases, particularly those related to endothelin dysfunction .

作用机制

Target of Action

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan . Ambrisentan is an orally active, highly selective endothelin type A (ET A) receptor antagonist . The ET A receptor is one of the primary targets of this compound .

Mode of Action

Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ET A) and endothelin type B (ET B) receptors in vascular smooth muscle and endothelium . ET A-mediated actions include vasoconstriction and cell proliferation, whereas ET B predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance . As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure .

Biochemical Pathways

Ambrisentan is metabolized primarily by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . Ambrisentan is also metabolized to a lesser extent by CYP3A4, CYP3A5 and CYP2C19 to form 4-hydroxymethyl ambrisentan which is further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide .

Pharmacokinetics

The steady-state pharmacokinetics of ambrisentan and its oxidative metabolite 4-hydroxymethyl ambrisentan were determined in the absence and presence of repeated administration of rifampicin . Approximately 22% of the administered dose is recovered in the urine following oral administration with 3.3% being unchanged ambrisentan .

Result of Action

As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure . This results in a significant reduction in mean pulmonary artery pressure .

安全和危害

Ambrisentan, the parent drug of 4-Hydroxymethyl Ambrisentan, is suspected of damaging fertility or the unborn child . No serious adverse events or events leading to withdrawal were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters with co-administration of Ambrisentan and Rifampicin .

属性

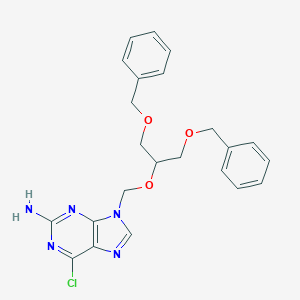

IUPAC Name |

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUAYPFMBRYSNN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxymethyl Ambrisentan | |

CAS RN |

1106685-66-8 | |

| Record name | 4-Hydroxymethyl ambrisentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMETHYL AMBRISENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the relationship between Ambrisentan and 4-Hydroxymethyl Ambrisentan?

A1: 4-Hydroxymethyl Ambrisentan is the major metabolite of Ambrisentan, an endothelin type A (ETA)-selective receptor antagonist used to treat pulmonary arterial hypertension (PAH) []. Ambrisentan is primarily metabolized by glucuronidation, but it also undergoes oxidative metabolism by the cytochrome P450 enzyme CYP3A4 to form 4-Hydroxymethyl Ambrisentan [].

Q2: Does the co-administration of Ambrisentan with strong CYP3A4 inhibitors, such as Ketoconazole, significantly impact the pharmacokinetics of 4-Hydroxymethyl Ambrisentan?

A2: Research indicates that while Ketoconazole, a potent CYP3A4 inhibitor, increases Ambrisentan exposure, it moderately decreases the exposure of 4-Hydroxymethyl Ambrisentan []. This suggests that inhibiting CYP3A4-mediated metabolism might not lead to a proportional increase in 4-Hydroxymethyl Ambrisentan levels.

Q3: Are there known interactions between Ambrisentan and herbal medicines that could affect 4-Hydroxymethyl Ambrisentan levels?

A3: A study investigating the herb-drug interaction between Ambrisentan and Shikonin, a compound found in the roots of Lithospermum erythrorhizon, revealed that Shikonin could inhibit the metabolism of Ambrisentan, leading to increased Ambrisentan and decreased 4-Hydroxymethyl Ambrisentan exposure in rats []. This finding highlights the potential for herb-drug interactions to impact the pharmacokinetic profile of Ambrisentan and its metabolite.

Q4: Does the co-administration of Ambrisentan with other drugs used for PAH, such as Tadalafil, lead to significant pharmacokinetic interactions?

A4: A study investigating the pharmacokinetic interaction between Ambrisentan and Tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor, in healthy volunteers found no clinically relevant changes in the pharmacokinetic profiles of either drug when co-administered []. This suggests that dose adjustments may not be necessary when these two drugs are used together for PAH treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)